2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a nitro group, and a carboxylic acid group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium (Pd) catalyst.
Nitration: The nitro group can be introduced through a nitration reaction, typically using a mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the reaction of a Grignard reagent with carbon dioxide (CO₂).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or using sodium borohydride (NaBH₄).
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Bromophenol derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring is known to interact with biological macromolecules.
Medicine: The compound has potential applications in drug discovery and development. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the triazole ring and nitro group.
5-Nitro-1,2,3-triazole: Contains the triazole and nitro groups but lacks the bromophenyl and carboxylic acid groups.
2-(4-Bromophenyl)-1,2,3-triazole: Contains the triazole and bromophenyl groups but lacks the nitro and carboxylic acid groups.
Uniqueness: 2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylicacid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromophenyl, nitro, and carboxylic acid groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C9H5BrN4O4 |
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Molecular Weight |
313.06 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-nitrotriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrN4O4/c10-5-1-3-6(4-2-5)13-11-7(9(15)16)8(12-13)14(17)18/h1-4H,(H,15,16) |
InChI Key |
GITZKGWRPPACMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(C(=N2)[N+](=O)[O-])C(=O)O)Br |
Origin of Product |
United States |
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